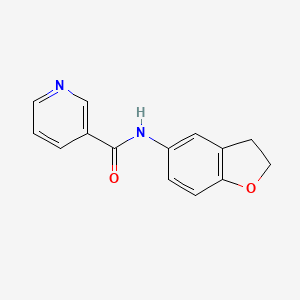![molecular formula C9H13NOS B7498005 N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
N-[1-(thiophen-2-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(thiophen-2-yl)ethyl]propanamide, also known as TSPA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. TSPA belongs to the class of amides and has a molecular formula of C11H15NOS.
Mecanismo De Acción
The mechanism of action of N-[1-(thiophen-2-yl)ethyl]propanamide is not fully understood. However, it is believed that N-[1-(thiophen-2-yl)ethyl]propanamide exerts its therapeutic effects by modulating multiple signaling pathways in the body. N-[1-(thiophen-2-yl)ethyl]propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer growth. N-[1-(thiophen-2-yl)ethyl]propanamide has also been shown to activate the protein kinase C (PKC) pathway, which plays a role in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[1-(thiophen-2-yl)ethyl]propanamide has been shown to have a number of biochemical and physiological effects. N-[1-(thiophen-2-yl)ethyl]propanamide has been shown to reduce oxidative stress and inflammation in the body, which can lead to a number of health benefits. N-[1-(thiophen-2-yl)ethyl]propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-[1-(thiophen-2-yl)ethyl]propanamide has been shown to have neuroprotective effects, which can help to prevent the development of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(thiophen-2-yl)ethyl]propanamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. N-[1-(thiophen-2-yl)ethyl]propanamide is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation of using N-[1-(thiophen-2-yl)ethyl]propanamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use N-[1-(thiophen-2-yl)ethyl]propanamide.
Direcciones Futuras
There are a number of future directions for research on N-[1-(thiophen-2-yl)ethyl]propanamide. One area of research is the development of new cancer therapies that use N-[1-(thiophen-2-yl)ethyl]propanamide as a component. Another area of research is the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, future research could focus on understanding the mechanism of action of N-[1-(thiophen-2-yl)ethyl]propanamide in more detail, which could lead to the development of new drugs that target specific signaling pathways in the body.
Métodos De Síntesis
The synthesis of N-[1-(thiophen-2-yl)ethyl]propanamide is a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 2-bromoethanol to form 2-(thiophen-2-yl)ethanol. This intermediate product is then reacted with propanoyl chloride in the presence of a base to form N-[1-(thiophen-2-yl)ethyl]propanamide. The overall synthesis method is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-[1-(thiophen-2-yl)ethyl]propanamide has been studied extensively for its potential therapeutic applications. One of the main applications of N-[1-(thiophen-2-yl)ethyl]propanamide is in the treatment of cancer. N-[1-(thiophen-2-yl)ethyl]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-[1-(thiophen-2-yl)ethyl]propanamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-[1-(thiophen-2-yl)ethyl]propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(1-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-9(11)10-7(2)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINJBKZVZGLFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea](/img/structure/B7497930.png)

![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)
![5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide](/img/structure/B7497957.png)


![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)

![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)


